molecular formula C15H12Cl2N4O3S B4862633 1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole

1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole

Cat. No.: B4862633
M. Wt: 399.3 g/mol
InChI Key: ZJDPWMRQBSJIHA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole is a tetrazole derivative featuring a 3,4-dichlorophenyl group at the 1-position and a sulfonylmethyl substituent at the 5-position, where the sulfonyl group is bonded to a 4-methoxyphenyl ring. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability in drug design . The dichlorophenyl moiety contributes electron-withdrawing effects, while the 4-methoxyphenylsulfonyl group introduces steric bulk and electron-donating properties, influencing both chemical reactivity and biological interactions .

Synthetic routes for analogous tetrazoles often involve multi-step procedures, such as nucleophilic substitution between sulfonyl chlorides and tetrazole precursors (e.g., hydrazines) under basic conditions .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O3S/c1-24-11-3-5-12(6-4-11)25(22,23)9-15-18-19-20-21(15)10-2-7-13(16)14(17)8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDPWMRQBSJIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.

    Introduction of the 3,4-Dichlorophenyl Group: This step involves the substitution reaction where the 3,4-dichlorophenyl group is introduced onto the tetrazole ring.

    Attachment of the 4-Methoxyphenylsulfonylmethyl Group: This step involves the sulfonylation reaction where the 4-methoxyphenylsulfonylmethyl group is attached to the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Inhibition of Specific Pathways: The compound may inhibit specific biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Observations:

  • Sulfonyl Group Variations : The 4-methoxyphenylsulfonyl group in the target compound introduces electron-donating methoxy substituents, contrasting with electron-withdrawing fluorine () or neutral methyl groups (). This may alter binding affinity to hydrophobic enzyme pockets .
  • Aryl Diversity : Trimethoxyphenyl derivatives () exhibit antimitotic activity, suggesting that methoxy groups enhance interactions with tubulin, a target in anticancer therapies .

Physicochemical Properties

  • Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogues, as seen in ’s trimethoxyphenyl derivative .
  • Thermal Stability : Dichlorophenyl and sulfonyl groups enhance thermal stability, with melting points for similar compounds ranging from 144–145°C () to higher values for halogen-rich derivatives .

Biological Activity

The compound 1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole is a member of the tetrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H12Cl2N4O2S\text{C}_{14}\text{H}_{12}\text{Cl}_{2}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a tetrazole ring, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Tetrazole derivatives have been widely studied for their pharmacological properties. The specific compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Various studies have demonstrated that tetrazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to the one discussed have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Some tetrazole derivatives have been reported to exhibit anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .
  • Anticancer Activity : Research indicates that certain tetrazole compounds can inhibit cancer cell proliferation, suggesting their potential as anticancer agents .

Antimicrobial Activity

A study conducted on various tetrazole derivatives revealed that those containing the methoxyphenyl group exhibited enhanced antimicrobial activity. The synthesized compound demonstrated effective inhibition against Candida albicans and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

CompoundTarget OrganismMIC (μg/mL)Reference
1Staphylococcus aureus50
2Escherichia coli75
3Candida albicans100

Anti-inflammatory Effects

In vitro studies have shown that tetrazole derivatives can inhibit pro-inflammatory cytokine production. This suggests their potential utility in managing conditions characterized by excessive inflammation .

Anticancer Properties

Research has indicated that certain tetrazoles can induce apoptosis in cancer cells. For example, a derivative similar to the one discussed was found to significantly reduce cell viability in breast cancer cell lines .

The biological activity of tetrazole compounds is often attributed to their ability to interact with various molecular targets:

  • Enzyme Inhibition : Many tetrazoles act as enzyme inhibitors, affecting pathways involved in microbial growth and inflammation.
  • Receptor Modulation : Some derivatives may function as modulators of specific receptors involved in cancer progression and immune response.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole
Reactant of Route 2
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1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole

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